tert-ブチル4-(メチルアミノ)ブチルカルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-(methylamino)butylcarbamate, also known as Tert-Butyl 4-(methylamino)butylcarbamate, is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually >97%.

BenchChem offers high-quality tert-Butyl 4-(methylamino)butylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(methylamino)butylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ビオチン中間体の合成

この化合物は、脂肪酸、糖、α-アミノ酸の生合成などの代謝プロセスに重要な水溶性ビタミンであるビオチンの合成における重要な中間体として機能します .

有機合成基質

これは有機合成における基質として使用され、複雑な分子を構築するための枠組みを提供します .

リガンドと触媒安定剤

この化合物は、リガンドとして作用し、さまざまな触媒反応で触媒を安定させることで、反応効率を高めることができます .

創薬と薬物送達

この化合物を用いて合成できるボロン酸とそのエステルは、新しい創薬および薬物送達システムのために検討されています .

連続的N-Boc脱保護

これは、フローリアクターで固体酸触媒を用いたアミンの効率的な連続的N-Boc脱保護に関与し、生産性を向上させます .

固相ペプチド合成

この化合物は、アミノ酸の迅速なカップリングのためのin situ中和を用いるBoc化学固相ペプチド合成で使用されます .

作用機序

Target of Action

It’s known that this compound is a boc-protected amine , which suggests that it may interact with various biological molecules in the body.

Mode of Action

The compound, also known as 1-(Boc-amino)-4-(methylamino)butane, is a Boc-protected amine . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to protect amines from reacting with other functional groups in a molecule during a chemical reaction . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), resulting in the release of the protected amine .

Biochemical Pathways

Boc-protected amines like this compound are often used as building blocks in organic synthesis, including the synthesis of peptides . Therefore, it’s plausible that this compound could be involved in various biochemical pathways depending on its specific use in a given context.

Pharmacokinetics

The compound’s physical state is reported to be solid or semi-solid , which could influence its bioavailability.

Result of Action

As a boc-protected amine, it’s likely that its primary role is to facilitate the synthesis of complex organic molecules by protecting amines from unwanted reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water is an important consideration, as many boronic acids and their esters are only marginally stable in water . Additionally, the pH of the environment can influence the rate of certain reactions involving this compound .

生物活性

tert-Butyl 4-(methylamino)butylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data tables and case studies.

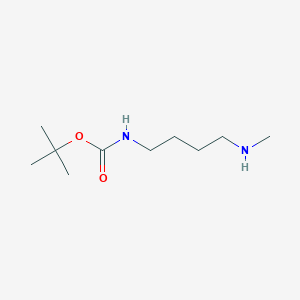

Chemical Structure and Properties

The chemical structure of tert-Butyl 4-(methylamino)butylcarbamate can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 174.25 g/mol

This compound features a tert-butyl group, a methylamino group, and a carbamate functional group, which are critical for its biological interactions.

The biological activity of tert-Butyl 4-(methylamino)butylcarbamate is primarily attributed to its interaction with various enzymes and receptors. The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the methylamino group may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activity

Research indicates that tert-Butyl 4-(methylamino)butylcarbamate exhibits significant biological activity, particularly in the context of neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antiviral Activity :

A study evaluated the compound's efficacy against HIV-1 protease. The results indicated that modifications in similar carbamate derivatives could enhance inhibitory potency against the enzyme, highlighting the importance of structural features in drug design . -

Neuropharmacological Applications :

Investigations into the compound's ability to penetrate the blood-brain barrier have shown promise for developing treatments targeting neurological disorders. Its interaction with specific receptors involved in neurotransmission may provide therapeutic avenues for conditions such as depression or anxiety. -

Cytotoxicity Studies :

In vitro studies assessing cytotoxicity on HepG2 liver cells demonstrated that tert-Butyl 4-(methylamino)butylcarbamate exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Table 2: Case Study Data on Biological Activities

| Study | Findings | |

|---|---|---|

| HIV-1 Protease Inhibition | Significant inhibitory effects observed | Supports potential as an antiviral agent |

| Blood-Brain Barrier Penetration | Effective penetration noted in animal models | Indicates suitability for CNS-targeted therapies |

| HepG2 Cytotoxicity | Low cytotoxicity at therapeutic levels | Favorable safety profile for drug development |

特性

IUPAC Name |

tert-butyl N-[4-(methylamino)butyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVTUUWVLXDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609443 |

Source

|

| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-66-0 |

Source

|

| Record name | tert-Butyl [4-(methylamino)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。